molecular formula C16H11FO3 B2478539 (Z)-2-(3-fluorobenzylidene)-6-methoxybenzofuran-3(2H)-one CAS No. 620546-80-7

(Z)-2-(3-fluorobenzylidene)-6-methoxybenzofuran-3(2H)-one

Cat. No. B2478539
CAS RN: 620546-80-7
M. Wt: 270.259
InChI Key: OOLRQVBQEYEPHB-NVNXTCNLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-(3-fluorobenzylidene)-6-methoxybenzofuran-3(2H)-one, commonly known as FBMD-1, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.

Scientific Research Applications

Chemosensors for Metal Ions

Research has demonstrated the utility of (Z)-2-(3-fluorobenzylidene)-6-methoxybenzofuran-3(2H)-one derivatives as chemosensors for metal ions. For example, a study reported the synthesis of a fluorene-based derivative that exhibits high sensitivity and selectivity to Zn2+ ions, highlighting its potential for two-photon fluorescence microscopy imaging and sensing of Zn ions in biological applications (Belfield et al., 2010). Another study developed a novel optically active chemosensor for highly selective and nanomolar detection of Zn2+ ions, showcasing its application in live cancer cells, indicating the chemosensor's potential in biomedical research (Patil et al., 2018).

Photophysical Behavior Characterization

Derivatives of (Z)-2-(3-fluorobenzylidene)-6-methoxybenzofuran-3(2H)-one have been characterized for their photophysical behaviors. A study on DFHBI derivatives, fluorogenic molecules that bind to the Spinach RNA aptamer, provided insights into how photoisomerization affects fluorescence, with implications for RNA imaging technologies (Santra et al., 2019).

Crystal Structure Analysis

The crystal structure of related compounds has been a subject of interest to understand their molecular interactions and potential applications. For instance, the synthesis and crystal structure analysis of a derivative, (Z)-1-(3-fluorobenzyl)-5-((3-fluorobenzylimino)(2-hydroxy-4-methoxyphenyl)methyl)pyridin-2(1H)-one, revealed details about its anti-HBV activity and the role of hydrogen bonds in stabilizing the crystal structure, suggesting its therapeutic potential (Lv Zhi, 2009).

Anti-inflammatory Activity

Research into the anti-inflammatory activity of fluorine-substituted benzoxazine derivatives, which share structural similarities with (Z)-2-(3-fluorobenzylidene)-6-methoxybenzofuran-3(2H)-one, showed promising results. These compounds, with o- and p-fluoro substituents, displayed potential inhibitory effects on LPS-induced NO secretion, underscoring their potential in the development of anti-inflammatory drugs (Sun et al., 2019).

properties

IUPAC Name

(2Z)-2-[(3-fluorophenyl)methylidene]-6-methoxy-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FO3/c1-19-12-5-6-13-14(9-12)20-15(16(13)18)8-10-3-2-4-11(17)7-10/h2-9H,1H3/b15-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOLRQVBQEYEPHB-NVNXTCNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)F)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC=C3)F)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(3-fluorobenzylidene)-6-methoxybenzofuran-3(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.